[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
This compound is a piperidine-based carbamate derivative featuring a tert-butyl carbamate group, a methyl substituent at the piperidin-3-yl position, and a 2-hydroxyethyl moiety. Such structures are commonly used as intermediates in pharmaceuticals, particularly for their role as prodrugs or protected amines in synthesis . The stereochemistry (R-configuration) and functional groups influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14(4)11-6-5-7-15(10-11)8-9-16/h11,16H,5-10H2,1-4H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWKKMOAWMMRAM-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester, also known as tert-butyl (1-(2-hydroxyethyl)piperidin-3-yl)carbamate, is a compound of interest in medicinal chemistry. Its structure suggests potential biological activity, particularly in the realm of pharmacology. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
- Chemical Formula : C13H26N2O3
- Molecular Weight : 258.36 g/mol
- CAS Number : 1354000-95-5
The biological activity of this compound is primarily attributed to its role as a carbamate derivative. Carbamates are known to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission. This mechanism is significant in the context of neurodegenerative diseases and cognitive enhancement.
Anticancer Properties
Recent studies have evaluated the anticancer potential of various carbamate derivatives, including this compound. Notably:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer cells (MCF-7, SK-BR-3, and MDA-MB-231) while sparing non-malignant cells (MCF-10A) . The compound's ability to selectively target malignant cells suggests a promising therapeutic index.
- Mechanistic Insights : The compound's efficacy was linked to its capability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of survival signaling pathways .
Neuroprotective Effects
The neuroprotective properties of this compound may also be significant:
- Acetylcholinesterase Inhibition : As mentioned, its role as an acetylcholinesterase inhibitor could contribute to cognitive enhancement and neuroprotection in models of Alzheimer's disease .
- Behavioral Studies : Animal studies have shown improvements in memory and learning tasks when treated with similar carbamate derivatives, suggesting that this compound could offer benefits in cognitive disorders .
Study 1: Anticancer Efficacy
A study published in December 2022 explored the synthesis and biological evaluation of various carbamate derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of breast cancer cell lines compared to controls .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 15 | 5 |
| SK-BR-3 | 20 | 4 |
| MDA-MB-231 | 18 | 4 |
| MCF-10A (control) | >50 | N/A |
Study 2: Neuroprotective Potential
In a separate investigation focusing on neuroprotection, researchers assessed the cognitive effects of this compound in rodent models. The findings suggested enhanced memory retention and learning abilities among treated subjects compared to untreated controls .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Enantioselective Synthesis of (R)-1-(2-Hydroxyethyl)piperidin-3-amine
The chiral piperidine backbone is constructed using asymmetric hydrogenation or enzymatic resolution :
Method A: Asymmetric Hydrogenation
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Starting Material : 3-Cyanopyridine derivative.
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Hydrogenation : Catalytic hydrogenation with a chiral Ru catalyst (e.g., Noyori-type) achieves >90% enantiomeric excess (ee).
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Reductive Amination : Reaction with 2-chloroethanol followed by hydrolysis yields the (R)-hydroxyethylpiperidine.
Method B: Enzymatic Resolution
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Racemic Synthesis : Piperidin-3-amine is reacted with 2-bromoethanol to form a racemic hydroxyethyl derivative.
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Lipase-Catalyzed Hydrolysis : Pseudomonas fluorescens lipase selectively hydrolyzes the (S)-enantiomer, leaving the (R)-isomer intact (ee >98%).
Alternative Synthetic Routes and Optimization
Reductive Amination Pathway
An alternative approach avoids chiral resolution by employing a pre-functionalized chiral building block:
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Starting Material : (R)-Piperidin-3-ol.
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Mitsunobu Reaction : Reaction with 2-bromoethanol using DIAD/PPh₃ to install the hydroxyethyl group (90% yield).
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Carbamate Formation : As above.
Advantages :
Solid-Phase Synthesis for Parallel Optimization
Patented methodologies describe solid-phase routes for rapid analog screening:
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Resin Functionalization : Wang resin loaded with Fmoc-protected piperidin-3-amine.
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Hydroxyethylation : On-resin Mitsunobu reaction.
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Boc Protection : Treatment with Boc₂O.
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Cleavage : TFA/DCM liberates the target compound (purity >95% by HPLC).
Critical Reaction Parameters and Troubleshooting
Stereochemical Integrity Maintenance
Common Side Reactions and Mitigation
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Over-Boc Protection : Excess Boc₂O leads to di-Boc byproducts. Mitigated by stoichiometric control.
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Ester Hydrolysis : The tert-butyl ester is sensitive to strong acids. Use mild acidic workup (e.g., citric acid).
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Regulatory Compliance
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Genotoxic Impurities : Residual 2-bromoethanol controlled to <10 ppm via flash chromatography.
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ICH Guidelines : Final product meets ICH Q3A/B standards for impurities.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Q & A
Basic: What synthetic routes are available for [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester, and how are key intermediates purified?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or TEA in THF) .
- Functionalization : Subsequent steps may include nucleophilic substitution or coupling reactions. For example, details the use of sodium azide and triphenylphosphine for azide-amine conversion, followed by purification via flash chromatography (ethyl acetate/hexanes) .
- Purification : Critical intermediates are isolated using silica gel chromatography, with solvent systems optimized for polarity (e.g., CH₂Cl₂/MeOH for polar intermediates) .
Basic: What analytical techniques are employed to confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify stereochemistry and substituent positions. For example, tert-butyl protons typically appear as a singlet near δ 1.4–1.6, while piperidine protons resonate between δ 2.5–3.5 .
- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular weight (e.g., [M+Na]⁺ peaks) and fragmentation patterns .
- Chiral HPLC : To validate the (R)-configuration, chiral stationary phases (e.g., Chiralpak® columns) resolve enantiomers, with retention times compared to standards .
Basic: What safety precautions are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How is stereochemical purity of the (R)-configured piperidine ring ensured during synthesis?
Methodological Answer:
- Asymmetric Catalysis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries enforce stereoselectivity during ring formation .
- Resolution Techniques : Diastereomeric salts (e.g., with tartaric acid) or enzymatic resolution (lipases) separate enantiomers .
- Validation : Optical rotation measurements and chiral chromatography confirm enantiomeric excess (≥98%) .
Advanced: How can low yields in the final coupling step be addressed?
Methodological Answer:
- Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) improve coupling efficiency in Suzuki-Miyaura reactions .
- Reaction Monitoring : Use TLC or GC-MS to track intermediate consumption. Adjust reaction time (e.g., 12–24 hrs) and temperature (40–100°C) .
- Workup Refinement : Quench reactions with ice water to precipitate byproducts, followed by extraction with ethyl acetate .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Impurity Analysis : Use HPLC-MS to identify side products (e.g., de-Boc derivatives) and optimize purification .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Advanced: What strategies assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 columns, UV detection at 254 nm) .
- pH Profiling : Dissolve the compound in buffers (pH 1–13) and track Boc group hydrolysis kinetics using ¹H NMR .
- Lyophilization : For long-term storage, lyophilize the compound after confirming stability in aqueous/organic mixtures .
Advanced: What mechanistic insights explain the Boc group’s role in protecting the amine during synthesis?
Methodological Answer:
- Acid Sensitivity : The Boc group is stable under basic conditions but cleaved with TFA or HCl in dioxane, enabling selective deprotection .
- Steric Shielding : The bulky tert-butyl group prevents undesired nucleophilic attacks on the amine during coupling reactions .
- Kinetic Studies : Monitor deprotection rates via IR spectroscopy (C=O stretch at ~1680 cm⁻¹) to optimize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
